Benzyl-(2,2-dimethylpropanoylamino)-dimethyl-azanium
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Overview
Description
Benzyl-(2,2-dimethylpropanoylamino)-dimethyl-azanium is a compound that belongs to the class of benzylamines. Benzylamines are organic compounds that contain a benzyl group attached to an amine. This particular compound is characterized by the presence of a benzyl group, a dimethylpropanoylamino group, and a dimethyl-azanium group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(2,2-dimethylpropanoylamino)-dimethyl-azanium can be achieved through several methods. One common method involves the reaction of benzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with dimethylamine to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(2,2-dimethylpropanoylamino)-dimethyl-azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution or CrO3 in pyridine.
Reduction: H2 gas with Ni or Rh catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamines or amides.
Scientific Research Applications
Benzyl-(2,2-dimethylpropanoylamino)-dimethyl-azanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl-(2,2-dimethylpropanoylamino)-dimethyl-azanium involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Dimethylamine: Contains two methyl groups attached to an amine.
2,2-Dimethylpropanoyl chloride: Used as a reagent in the synthesis of the compound.
Uniqueness
Benzyl-(2,2-dimethylpropanoylamino)-dimethyl-azanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
35211-63-3 |
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Molecular Formula |
C14H23N2O+ |
Molecular Weight |
235.34 g/mol |
IUPAC Name |
benzyl-(2,2-dimethylpropanoylamino)-dimethylazanium |
InChI |
InChI=1S/C14H22N2O/c1-14(2,3)13(17)15-16(4,5)11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3/p+1 |
InChI Key |
KWARBONMJSTLSF-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)C(=O)N[N+](C)(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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